![molecular formula C6H12ClNO4S B13561852 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4S·HCl and a molecular weight of 229.68 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
The synthesis of 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride involves several steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . These derivatives are then further reacted to form the desired compound. Industrial production methods often involve solvent-free reactions or the use of green chemistry principles to improve yield and purity .
Analyse Des Réactions Chimiques
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]acetic acid hydrochloride can be compared with other thiazolidine derivatives, such as 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C6H12ClNO4S |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
2-[(4-oxo-1,4-oxathian-4-ylidene)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)5-7-12(10)3-1-11-2-4-12;/h1-5H2,(H,8,9);1H |
Clé InChI |
FVQPMNMQSJMUSX-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=NCC(=O)O)(=O)CCO1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



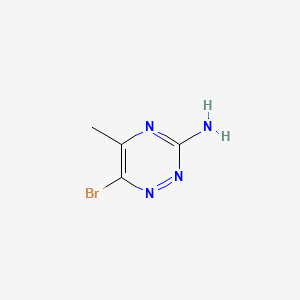
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
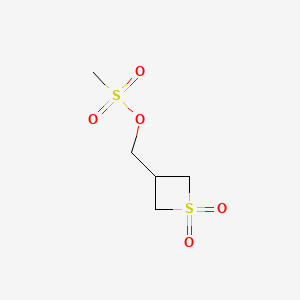
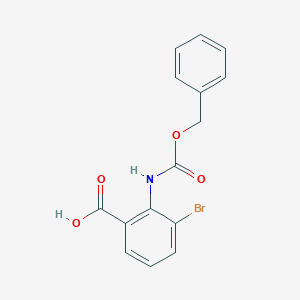


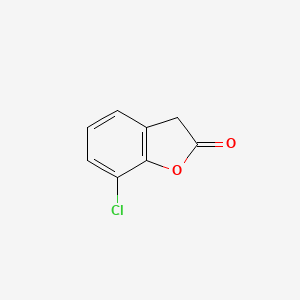
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
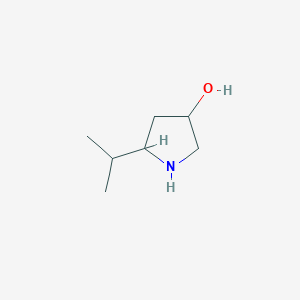
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)



